(Z)-((2-Amino-5-nitrophenyl)phenylmethylene)phenylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-((2-Amino-5-nitrophenyl)phenylmethylene)phenylthiourea is a complex organic compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities, including antibacterial, antioxidant, anticancer, anti-inflammatory, and antimalarial properties .
Vorbereitungsmethoden
The synthesis of (Z)-((2-Amino-5-nitrophenyl)phenylmethylene)phenylthiourea typically involves the condensation of amines with carbon disulfide in an aqueous medium. This method allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . Another approach involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, which proceeds efficiently at nearly ambient temperature . Industrial production methods often focus on resource-efficient and environmentally friendly processes, such as the use of water as a solvent and the avoidance of toxic volatile organic compounds .
Analyse Chemischer Reaktionen
(Z)-((2-Amino-5-nitrophenyl)phenylmethylene)phenylthiourea undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include elemental sulfur, isocyanates, and carbon disulfide . For instance, the reaction with osmium complexes results in the formation of thioureatotriosmium cluster complexes, which undergo photochemical reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of heterocyclic compounds and as a chelating agent for metal ions . In biology and medicine, it has shown potential as an anticancer agent, with studies demonstrating its cytotoxic effects against various cancer cell lines . Additionally, it has applications in the development of fluorescent probes for molecular detection in biomedical and environmental monitoring .
Wirkmechanismus
The mechanism of action of (Z)-((2-Amino-5-nitrophenyl)phenylmethylene)phenylthiourea involves its ability to form stable hydrogen bonds with biological targets, thereby stabilizing ligand-receptor connections . This interaction is crucial for its antiviral, anticonvulsant, anti-inflammatory, antibacterial, and antitumor actions . The molecular targets and pathways involved in its mechanism of action are still under investigation, but its ability to interact with various biological molecules highlights its potential as a therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
(Z)-((2-Amino-5-nitrophenyl)phenylmethylene)phenylthiourea can be compared with other thiourea derivatives, such as 1-(2-furoyl)-3-phenylthiourea and N-phenylthiourea . These compounds share similar structural features but differ in their specific biological activities and applications. For example, 1-(2-furoyl)-3-phenylthiourea has been studied for its chelating properties and applications in analytical chemistry , while N-phenylthiourea is known for its use in genetic research and as a reagent in various chemical reactions . The unique combination of functional groups in this compound contributes to its distinct biological activities and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
126164-79-2 |
---|---|
Molekularformel |
C20H16N4O2S |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
4-(2-amino-5-nitrophenyl)-1,4-diphenyl-1,3-diazetidine-2-thione |
InChI |
InChI=1S/C20H16N4O2S/c21-18-12-11-16(24(25)26)13-17(18)20(14-7-3-1-4-8-14)22-19(27)23(20)15-9-5-2-6-10-15/h1-13H,21H2,(H,22,27) |
InChI-Schlüssel |
YUIUNCADIJHJRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(NC(=S)N2C3=CC=CC=C3)C4=C(C=CC(=C4)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.